molecular formula C15H18ClN3O3S B1203770 Tiaramide CAS No. 32527-55-2

Tiaramide

Cat. No. B1203770
CAS RN: 32527-55-2
M. Wt: 355.8 g/mol
InChI Key: HTJXMOGUGMSZOG-UHFFFAOYSA-N
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Description

Tiaramide is a member of benzothiazoles.

Scientific Research Applications

Clinical Management in Elderly Tiaramide (referred to as tiapride in the studies) shows potential in managing agitation and behavioral complications often associated with dementia and other organic disorders in elderly subjects. Clinical studies have indicated its effectiveness and safety, particularly noting fewer extrapyramidal symptoms compared to other treatments like haloperidol (Robert & Allain, 2001).

Pharmacodynamic and Pharmacokinetic Properties Tiaramide exhibits selective dopamine D2-receptor antagonist properties, showing anxiolytic properties and less sedation compared to treatments like chlorpromazine. It has been well-tolerated in elderly patients, although further studies are recommended to determine its relative place in treatment, especially considering the quality-of-life benefits for patients (Steele, Faulds, & Sorkin, 1993).

Use in Alcohol Dependence Syndrome Tiaramide is recognized for its selective dopamine D2-receptor antagonist properties with minimal sedation and low potential for interaction with alcohol. Preliminary studies have shown that it ameliorates psychological distress, improves abstinence, and reduces drinking behavior, contributing to the reintegration of individuals within society. It's been suggested for use in outpatient detoxification, particularly due to its relative freedom from complications associated with benzodiazepine therapy (Peters & Faulds, 1994).

Application in Agitation Management Tiaramide has shown promise in the treatment of elderly agitation and aggressiveness, with clinical trials indicating its efficacy in reducing symptoms such as aggressiveness, agitation, delusion, and wandering. Compared to treatments like chlorpromazine and lorazepam, tiaramide has demonstrated better safety profiles, particularly in terms of less drowsiness and fewer extrapyramidal symptoms (Roger, Gérard, & Léger, 1998).

properties

CAS RN

32527-55-2

Product Name

Tiaramide

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2

InChI Key

HTJXMOGUGMSZOG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

melting_point

160.0 °C

Other CAS RN

32527-55-2

Related CAS

35941-71-0 (mono-hydrochloride)

synonyms

FK 1160
NTA-194
Solantal
tiaramide
tiaramide monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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